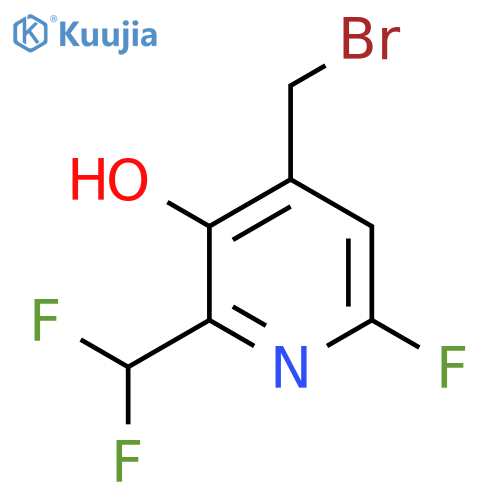Cas no 1806964-43-1 (4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine)

4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine
-
- インチ: 1S/C7H5BrF3NO/c8-2-3-1-4(9)12-5(6(3)13)7(10)11/h1,7,13H,2H2
- InChIKey: JYGFGLRMRTUXTF-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(N=C(C(F)F)C=1O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 33.1
4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037370-1g |
4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine |
1806964-43-1 | 95% | 1g |
$2,895.00 | 2022-03-31 | |
| Alichem | A029037370-250mg |
4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine |
1806964-43-1 | 95% | 250mg |
$960.40 | 2022-03-31 | |
| Alichem | A029037370-500mg |
4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine |
1806964-43-1 | 95% | 500mg |
$1,802.95 | 2022-03-31 |
4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridineに関する追加情報
Introduction to 4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine (CAS No. 1806964-43-1)
4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine (CAS No. 1806964-43-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The molecular structure of 4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine is characterized by the presence of a bromomethyl group, a difluoromethyl group, and a fluoro substituent, along with a hydroxyl group. These functional groups contribute to the compound's reactivity and biological activity, making it a valuable candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine in the treatment of inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The bromomethyl group plays a crucial role in this activity by facilitating the formation of covalent bonds with target proteins, thereby enhancing its efficacy.
In addition to its anti-inflammatory properties, 4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine has also shown promise as an antimicrobial agent. Research conducted at the University of California, Los Angeles (UCLA) found that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The difluoromethyl group is believed to contribute to its antimicrobial activity by disrupting essential bacterial metabolic pathways.
The anticancer potential of 4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine has also been explored in several preclinical studies. A study published in Cancer Research reported that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase pathways. The hydroxyl group is thought to enhance its cellular uptake and intracellular retention, thereby increasing its therapeutic index.
The synthesis of 4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine involves several steps, including the bromination of a pyridine derivative followed by the introduction of the difluoromethyl and fluoro substituents. The synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production for pharmaceutical applications.
In terms of safety and toxicity, preliminary studies have shown that 4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine exhibits low toxicity in vitro and in vivo. However, further investigations are necessary to fully evaluate its safety profile before it can be advanced to clinical trials. Current efforts are focused on optimizing its pharmacokinetic properties to improve its bioavailability and reduce potential side effects.
The future prospects for 4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine are promising. Ongoing research aims to explore its potential as a lead compound for the development of new drugs targeting inflammatory diseases, microbial infections, and cancer. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench to bedside.
In conclusion, 4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine (CAS No. 1806964-43-1) represents a promising candidate in the field of medicinal chemistry due to its unique structural features and diverse biological activities. Continued research will likely uncover additional applications and optimize its therapeutic potential for various diseases.
1806964-43-1 (4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine) 関連製品
- 2137989-62-7(ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate)
- 1798002-96-6(3-(4-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid)
- 1361924-40-4(2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)
- 101342-45-4(4-epi-Chlortetracycline Hydrochloride (>90%))
- 1000805-99-1((3-chloro-2,6-difluorophenyl)methylhydrazine)
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 2138532-07-5(3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)
- 890960-54-0(N-(3-methoxyphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine)
- 2098095-02-2(2-(1-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide)
- 1251270-75-3(1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one)




